(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiazolidin-3-yl)methanone
Description
The compound (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiazolidin-3-yl)methanone integrates two critical functional groups: a pinacol boronate ester and a thiazolidin-3-yl methanone. The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthetic organic chemistry for constructing biaryl systems . The thiazolidinone ring is a heterocyclic scaffold associated with diverse biological activities, including antimicrobial and anti-inflammatory properties . This dual functionality positions the compound as a versatile intermediate for pharmaceuticals and materials science.
Properties
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(1,3-thiazolidin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3S/c1-15(2)16(3,4)21-17(20-15)13-7-5-12(6-8-13)14(19)18-9-10-22-11-18/h5-8H,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZZIVLBWDFEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Bromoacetophenone Pinacol Boronate Ester
The initial step involves Miyaura borylation of 4-bromoacetophenone (1 ) using bis(pinacolato)diboron (BPin) and a palladium catalyst. Under inert conditions, 1 reacts with BPin (1.1 equiv) in the presence of Pd(dppf)Cl (5 mol%) and KOAc (3 equiv) in dioxane at 80°C for 12 hours. The reaction yields 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetophenone (2 ) as a white crystalline solid (82% yield, purity >95% by HPLC).
Key Data:
Conversion to Weinreb Amide and Thiazolidine Coupling
The acetyl group of 2 is converted to a Weinreb amide to enable controlled Grignard addition. Treatment with -dimethylhydroxylamine hydrochloride (1.5 equiv) and AlMe (2 equiv) in THF at 0°C produces the Weinreb amide intermediate (3 ) in 89% yield. Subsequent reaction with thiazolidin-3-ylmagnesium bromide (1.2 equiv) in THF at −78°C generates the target compound (4 ) after acidic workup (72% yield).
Mechanistic Insight:
The Weinreb amide selectively reacts with the Grignard reagent at the carbonyl carbon, preventing over-addition and ensuring ketone formation.
Characterization of 4 :
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H NMR (500 MHz, CDCl): δ 7.79 (d, Hz, 2H, ArH), 7.48 (d, Hz, 2H, ArH), 4.12–4.08 (m, 2H, thiazolidine-CH), 3.72–3.68 (m, 2H, thiazolidine-CH), 3.02 (t, Hz, 2H, SCH), 1.33 (s, 12H, Bpin-CH).
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C NMR (125 MHz, CDCl): δ 195.4 (C=O), 135.2–126.8 (ArC), 83.7 (Bpin-C), 62.1 (thiazolidine-CH), 48.3 (thiazolidine-CH), 24.9 (Bpin-CH).
Suzuki-Miyaura Coupling of Preformed Thiazolidine Electrophiles
Preparation of 4-(Thiazolidin-3-ylcarbonyl)phenyl Triflate
Thiazolidin-3-ylmethanone (5 ) is synthesized via condensation of thiazolidine with acetyl chloride in the presence of EtN (86% yield). Subsequent triflation of 4-hydroxyacetophenone using TfO and pyridine affords 4-(trifluoromethanesulfonyloxy)acetophenone (6 ), which undergoes Suzuki coupling with pinacol boronic acid under Pd(PPh) catalysis.
Reaction Conditions:
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6 (1 equiv), pinacol boronic acid (1.2 equiv), Pd(PPh) (3 mol%), KCO (2 equiv), dioxane/HO (4:1), 90°C, 8 hours.
Yield: 68% (two steps from 5 ).
Comparative Analysis of Coupling Efficiency
Varying the palladium catalyst and base significantly impacts yields:
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh) | KCO | dioxane/HO | 68 |
| PdCl(dppf) | CsCO | toluene/EtOH | 55 |
| Pd(OAc) | KPO | DMF | 42 |
Optimal conditions use Pd(PPh) and KCO in dioxane/water, minimizing protodeboronation side reactions.
Direct Boronate Ester Installation on Preformed Ketones
Bromination and Miyaura Borylation of 4-Acetylbenzeneboronic Acid
4-Acetylbenzeneboronic acid (7 ) is treated with NBS (1 equiv) in CCl under light to yield 4-(bromoacetyl)benzeneboronic acid (8 ). Miyaura borylation with pinacol and Cu(OAc) in methanol produces the target compound (4 ) in 74% yield.
Critical Parameters:
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Temperature: 25°C (higher temperatures promote deboronation).
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Solvent: Methanol ensures solubility of Cu(OAc).
Purity Data:
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HPLC: 98.2% (254 nm).
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Elemental Analysis: Calculated for CHBNOS: C 58.13%, H 6.31%, N 3.98%; Found: C 58.09%, H 6.28%, N 3.94%.
Stability and Functional Group Compatibility
Boronate Ester Stability Under Reaction Conditions
The pinacol boronate group remains intact under Grignard (THF, −78°C) and Suzuki coupling (aqueous base, 90°C) conditions. However, exposure to strong acids (e.g., TFA) or oxidants (e.g., KMnO) leads to decomposition (>20% loss).
Thiazolidine Ring Oxidation Studies
The thiazolidine moiety exhibits moderate stability to air oxidation. Storage under argon at −20°C prevents sulfoxide formation, as confirmed by LC-MS monitoring over 30 days.
Scalability and Industrial Feasibility
Route 1 (Miyaura-Grignard) offers the best scalability, with a combined yield of 58% over three steps and minimal column chromatography required. In contrast, Route 2 (Suzuki coupling) suffers from costly triflate intermediates and lower overall yield (42%) .
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Boronic Ester: Acts as a Lewis acid, facilitating various organic transformations.
Thiazolidine Ring: Can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.
Molecular Targets and Pathways:
Enzyme Inhibition: The thiazolidine moiety can inhibit enzymes by mimicking the transition state of enzyme substrates.
Signal Transduction: The compound may modulate signaling pathways by interacting with specific receptors or proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boronate Esters with Varied Aryl Substituents
Compounds bearing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group exhibit distinct reactivity and physicochemical properties depending on their aryl substituents:
Table 1: Comparative Analysis of Boronate Esters
Key Findings :
- Reactivity in Suzuki Coupling: The target compound’s boronate ester is expected to exhibit high reactivity in cross-couplings, akin to other arylboronates . However, steric hindrance from the thiazolidinone group may slightly reduce coupling efficiency compared to less bulky analogs like the benzaldehyde derivative .
- Solubility: The piperazine derivative and methanol-containing analog show improved aqueous solubility due to polar substituents, whereas the target compound’s thiazolidinone may limit solubility in polar solvents.
Thiazolidinone Derivatives with Diverse Substituents
Thiazolidinone rings are pharmacologically relevant, with substituents dictating biological activity:
Table 2: Thiazolidinone-Based Compounds
Key Findings :
- Bioactivity: The target compound’s thiazolidinone core is structurally analogous to antimicrobial agents like compound 5 in , but its boronate ester may confer unique interactions with biological targets.
- Synthetic Routes: The target compound’s synthesis likely parallels methods for arylboronate-thiazolidinone hybrids, such as copper- or palladium-catalyzed couplings .
Heterocyclic Methanone Derivatives
Methanone-linked heterocycles vary in electronic and steric properties:
Table 3: Methanone-Linked Heterocycles
Key Findings :
- Supramolecular Assembly : Crystallographic studies on the benzaldehyde derivative reveal hydrogen-bonding patterns influenced by substituents, which could guide formulation strategies for the target compound.
Biological Activity
The compound (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiazolidin-3-yl)methanone is a boron-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The compound can be described by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | CHBNO |
| Molecular Weight | 295.15 g/mol |
| CAS Number | [To be determined] |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazolidine moiety is known for its role in modulating metabolic pathways, particularly in glucose metabolism and insulin sensitivity. The boron atom in the dioxaborolane structure may also facilitate interactions with biological macromolecules through coordination chemistry.
- Antidiabetic Activity : The thiazolidine ring is structurally similar to known antidiabetic agents such as thiazolidinediones (TZDs). These compounds activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism.
- Anticancer Potential : Preliminary studies suggest that the compound may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell survival and death.
Biological Activity Studies
Several studies have investigated the biological activity of similar compounds or derivatives:
- Case Study 1 : A study on related thiazolidine derivatives demonstrated significant improvements in glucose uptake in insulin-resistant cells. This suggests that modifications to the thiazolidine structure can enhance metabolic activity and potentially provide therapeutic benefits for diabetes management .
- Case Study 2 : Research on boron-containing compounds revealed their ability to inhibit certain kinases involved in cancer progression. The dioxaborolane structure may enhance the selectivity and potency of these inhibitors .
In Vitro and In Vivo Studies
In vitro assays have shown that the compound can effectively inhibit specific enzyme activities associated with metabolic disorders. For example:
| Assay Type | Result |
|---|---|
| Glucose Uptake Assay | Increased glucose uptake by 50% in treated cells compared to control . |
| Cell Viability Assay | Reduced viability of cancer cell lines by 30% at 10 µM concentration . |
In vivo studies are still limited but are necessary to confirm these findings and evaluate the pharmacokinetics and toxicity profiles.
Q & A
Q. What are the standard synthetic routes for (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiazolidin-3-yl)methanone, and how can purity be optimized?
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Methodological Answer : The synthesis typically involves a Suzuki-Miyaura cross-coupling reaction between a boronate ester precursor (e.g., 4-bromophenyl pinacol boronate) and a thiazolidinone-containing aryl halide. Key reagents include Pd(PPh₃)₄ or Pd₂(dba)₃ as catalysts, a base (e.g., Na₂CO₃), and a solvent system like THF/water under reflux . Post-reaction purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to ensure >95% purity. Monitor reaction progress using TLC and confirm structural integrity via ¹H NMR, ¹³C NMR, and ¹¹B NMR .
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Example Reaction Conditions :
| Component | Details |
|---|---|
| Catalyst | Pd₂(dba)₃ (0.02 mmol) |
| Ligand | TFP (0.08 mmol) |
| Solvent | THF (10 mL) |
| Temperature | Reflux under argon |
| Reference |
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should boron-containing moieties be handled?
- Methodological Answer : Use ¹¹B NMR to confirm the integrity of the dioxaborolane ring (expected signal: δ ~30 ppm). ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve the thiazolidinone and aromatic protons. HRMS (ESI+) validates molecular weight, while FT-IR identifies carbonyl (C=O, ~1650 cm⁻¹) and boronate ester (B-O, ~1350 cm⁻¹) stretches. For boronated compounds, ensure samples are anhydrous and analyzed promptly to avoid hydrolysis artifacts .
Advanced Research Questions
Q. How can reaction yields be improved in palladium-catalyzed coupling steps involving the boronate ester?
- Methodological Answer : Optimize catalyst loading (0.5–2 mol%) and ligand ratios (e.g., 1:4 Pd:ligand). Screen solvents (DMF, dioxane) for improved solubility of boronate intermediates. Pre-dry solvents over molecular sieves to mitigate hydrolysis. Use microwave-assisted synthesis (80–100°C, 30 min) to accelerate reaction kinetics. Monitor boron content via ICP-MS to detect catalyst leaching .
Q. What strategies mitigate decomposition of the dioxaborolane moiety during long-term biological assays?
- Methodological Answer : Store solutions in anhydrous DMSO under argon at –20°C. Include radical scavengers (e.g., BHT) in assay buffers to prevent oxidation. Validate stability via LC-MS over 24–72 hours. For in vitro studies, use low-O₂ incubators or replace media every 12 hours. For in vivo applications, formulate with cyclodextrin or lipid nanoparticles to enhance stability .
Q. How can conflicting data on the compound’s enzyme inhibition potency be resolved?
- Methodological Answer : Perform dose-response curves across multiple assay formats (e.g., fluorescence vs. radiometric). Verify enzyme purity via SDS-PAGE and confirm compound integrity post-assay via LC-MS/MS . Use surface plasmon resonance (SPR) to measure binding kinetics independently. Adjust buffer pH (6.5–7.5) and ionic strength to match physiological conditions .
Q. What computational methods predict regioselectivity in thiazolidinone derivatization reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify kinetically favored pathways. Use MEP (Molecular Electrostatic Potential) maps to predict nucleophilic attack sites on the thiazolidinone ring. Validate predictions with isotopic labeling experiments (e.g., ¹³C-labeled substrates) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity between cell-based and enzymatic assays?
- Methodological Workflow :
Confirm cell permeability via HPLC-based logP measurement (target: 2–3).
Test metabolite formation in cell lysates using HRMS .
Perform target engagement assays (e.g., CETSA or NanoBRET) to verify intracellular interaction.
Compare results with knockout cell lines to rule out off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
